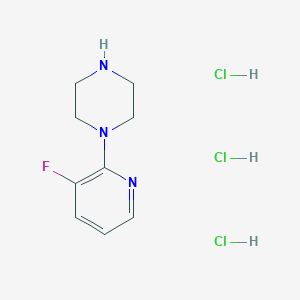

1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride

描述

1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride (CAS: 1707361-54-3) is a fluorinated piperazine derivative widely used as a pharmaceutical intermediate. Its structure comprises a piperazine ring linked to a 3-fluoro-substituted pyridine moiety, with three hydrochloride counterions enhancing solubility and stability for industrial and pharmacological applications . The fluorine atom at the 3-position of the pyridine ring introduces electronic effects that influence molecular interactions, making it a key candidate for drug discovery targeting receptors such as serotonin (5-HT) and enzymes like DPP-4 .

属性

IUPAC Name |

1-(3-fluoropyridin-2-yl)piperazine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3.3ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;;;/h1-3,11H,4-7H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWLAKRKIDKYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)F.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl3FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride typically involves the reaction of 3-fluoropyridine with piperazine in the presence of hydrochloric acid to form the trihydrochloride salt. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes to ensure the compound’s availability for research and development purposes .

化学反应分析

1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers use this compound to study its effects on various biological systems and pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical drugs.

作用机制

The mechanism of action of 1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

相似化合物的比较

Comparison with Structural Analogs

Structural Isomers: Fluorine Position on Pyridine

(a) 1-(3-Fluoropyridin-4-yl)piperazine Trihydrochloride

- Molecular Formula : C₉H₁₅Cl₃FN₃

- Key Difference : Fluorine at the 4-position instead of the 2-position on the pyridine ring.

- For example, 4-fluoro analogs may exhibit different steric interactions in receptor pockets compared to 2-fluoro derivatives .

(b) 1-(5-Fluoropyridin-2-yl)piperazine Trihydrochloride

Substituted Pyridinyl Piperazines

(a) 1-(5-Chloro-2-pyridyl)piperazine Derivatives

- Example : 3-[(2S,4S)-4-[4-(5-Chloro-2-pyridyl)-1-piperazinyl]-2-pyrrolidinyl]carbonylthiazolidine trihydrochloride (DPP-4 inhibitor intermediate) .

- Comparison : Chlorine (electron-withdrawing) vs. fluorine (smaller, less polarizable) affects electronic properties. Chloro derivatives often show enhanced metabolic resistance but may reduce solubility compared to fluoro analogs .

(b) 1-(4-Cyano-2-pyridyl)piperazine Derivatives

- Example: 3-[(2S,4S)-4-[4-(4-Cyano-2-pyridyl)-1-piperazinyl]-pyrrolidin-2-ylcarbonyl]thiazolidine trihydrochloride .

Trifluoromethyl-Substituted Analogs

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine

Piperazine Derivatives with Heterocyclic Modifications

1-(2-Methylquinolin-4-yl)piperazine Trihydrochloride

Physicochemical Data

| Compound | Molecular Formula (Trihydrochloride) | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| 1-(3-Fluoropyridin-2-yl)piperazine | C₉H₁₅Cl₃FN₃ | 290.59 | 3-F-pyridine |

| 1-(3-Fluoropyridin-4-yl)piperazine | C₉H₁₅Cl₃FN₃ | 290.59 | 4-F-pyridine |

| 1-(5-Chloro-2-pyridyl)piperazine | C₉H₁₅Cl₄N₃ | 317.08 | 5-Cl-pyridine |

| 1-(4-Cyano-2-pyridyl)piperazine | C₁₀H₁₅Cl₃N₄ | 309.63 | 4-CN-pyridine |

生物活性

1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Name : 1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride

- CAS Number : 1707361-54-3

- Molecular Formula : C_9H_12Cl_3FN_2

The biological activity of 1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors.

Target Receptors

- Serotonin Receptors : The compound exhibits affinity for various serotonin receptor subtypes, which may contribute to its effects on mood and anxiety.

- Dopamine Receptors : It has been shown to influence dopamine pathways, potentially impacting conditions such as schizophrenia and Parkinson's disease.

Pharmacological Effects

1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride has been studied for several pharmacological effects:

- Antidepressant Activity : Research indicates that the compound may enhance serotonergic transmission, contributing to antidepressant-like effects in animal models.

- Antipsychotic Potential : Its modulation of dopamine receptors suggests potential applications in treating psychotic disorders.

Study 1: Antidepressant-Like Effects

In a study examining the antidepressant properties of various piperazine derivatives, 1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride was found to significantly reduce immobility time in the forced swim test, indicating potential antidepressant activity .

Study 2: Dopaminergic Modulation

A separate investigation into the dopaminergic effects revealed that administration of this compound led to increased dopamine levels in the caudate nucleus and hypothalamus, suggesting a role in enhancing dopaminergic signaling .

Pharmacokinetics

The pharmacokinetic profile of 1-(3-Fluoropyridin-2-yl)piperazine trihydrochloride is essential for understanding its therapeutic potential:

| Parameter | Description |

|---|---|

| Absorption | Rapid absorption post oral administration |

| Distribution | Widely distributed in body tissues |

| Metabolism | Primarily metabolized by liver enzymes |

| Excretion | Excreted mainly via urine |

Safety and Toxicology

While preliminary studies indicate promising biological activity, safety and toxicology assessments are critical. Current data suggest that at therapeutic doses, the compound exhibits a favorable safety profile; however, further studies are necessary to fully elucidate its toxicological implications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。